REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][CH2:10][CH2:11][N:12]=1>O.OO.[Ni].C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][CH:10]=[CH:11][N:12]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C=1OCCN1
|
Name
|
nickel peroxide hydrate
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
O.OO.[Ni]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C=1OC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.07 mmol | |
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |